
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
This compound is a purine nucleoside analog characterized by a 2-amino-6-chloro substitution on the purine base and a (2R,3S,5S)-configured tetrahydrofuran sugar moiety. Such analogs are often explored for antiviral or anticancer applications due to their structural mimicry of endogenous nucleosides, enabling interference with DNA/RNA synthesis . The 6-chloro group may act as a leaving group in metabolic activation, while the stereochemistry of the sugar moiety influences binding to enzymes like kinases or polymerases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to the tetrahydrofuran ring through glycosylation reactions, often using Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity and subsequent biological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Purine Ring
Key Findings :
- The 6-chloro substituent in the target compound improves metabolic stability compared to 6-amino analogs but may require activation (e.g., dechlorination) for therapeutic efficacy .
Stereochemical Variations in the Sugar Moiety
Key Findings :
- The (2R,3S,5S) configuration in the target compound may confer distinct pharmacokinetic profiles compared to (2R,3S,5R) isomers due to differences in sugar ring conformation .
- L-nucleoside analogs (e.g., ) often exhibit resistance to enzymatic degradation, enhancing bioavailability .
Physicochemical and Spectroscopic Comparisons
Key Findings :
- Amino-substituted purines (e.g., compound 23) show distinct downfield shifts for NH2 protons (δ 7.34) compared to chloro analogs, aiding structural elucidation .
- Melting points correlate with crystallinity, influenced by hydrogen-bonding capacity of substituents .
Key Findings :
- Chloro-substituted purines (e.g., ) exhibit higher acute toxicity (H302) than amino analogs, necessitating stringent handling protocols .
Biological Activity
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, commonly referred to as 2-CdA (Cladribine), is a purine nucleoside analog with significant biological activity. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology.
- Molecular Formula : C₁₀H₁₂ClN₅O₃
- Molecular Weight : 285.69 g/mol
- CAS Number : 120595-72-4
The biological activity of 2-CdA is primarily attributed to its structural similarity to natural nucleosides. Upon phosphorylation within cells, it is converted into active metabolites that interfere with DNA synthesis and repair processes. This mechanism is crucial for its efficacy in treating various malignancies and viral infections.
Antitumor Activity
Research indicates that 2-CdA exhibits potent antitumor properties by inhibiting DNA synthesis in rapidly dividing cancer cells. It has been particularly effective against hematological malignancies such as:
- Chronic Lymphocytic Leukemia (CLL)
- Hairy Cell Leukemia
In clinical settings, studies have shown that treatment with 2-CdA can lead to significant remission rates in patients with these conditions.
Antiviral Properties
2-CdA also demonstrates antiviral activity, particularly against:
- HIV
- Herpes Simplex Virus (HSV)
The compound's mechanism involves the inhibition of viral DNA polymerases, thereby preventing viral replication. This property has made it a subject of interest for developing antiviral therapies.
Clinical Trials
- Chronic Lymphocytic Leukemia : A phase II clinical trial evaluated the efficacy of 2-CdA in patients with relapsed CLL. Results indicated a complete response rate of approximately 50%, showcasing its potential as a frontline therapy.
- Hairy Cell Leukemia : Another study reported that patients treated with 2-CdA experienced a median progression-free survival of over five years, reinforcing its role as a critical treatment option.
- HIV Treatment : In vitro studies have demonstrated that 2-CdA effectively reduces viral load in HIV-infected cells, providing a basis for further exploration in combination therapies.
Comparative Analysis
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
2-CdA | Purine Analog | Antitumor, Antiviral | Effective in hematological cancers |
Acyclovir | Nucleoside | Antiviral | Primarily used for HSV |
Gemcitabine | Nucleoside | Antitumor | Broad-spectrum anticancer agent |
This table highlights the unique aspects of 2-CdA compared to other compounds within the same class.
Research Findings
Recent studies have utilized computer-aided drug design to predict additional biological activities of 2-CdA based on its structural features. These findings suggest potential interactions with various biological macromolecules, including enzymes involved in nucleotide metabolism and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound?
- Methodology :
- Synthesis : Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) with substituted phenylboronic acids under reflux in toluene. Purification via column chromatography (EtOAc/hexane gradient) .
- Characterization : Validate purity using ¹H NMR (e.g., δ 3.46–8.11 ppm in DMSO-d₆) and ESI-MS (e.g., m/z 345.1 [M+H]⁺). Ensure >95% purity via HPLC .
- Key Considerations : Optimize reaction time (12+ hours) and catalyst loading (0.05 mmol) to maximize yield. Monitor steric effects of substituents on coupling efficiency .
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (nitrile gloves, EN 166-compliant goggles), avoid dust/aerosol formation, and work in fume hoods with HEPA filters. Refer to GHS hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
- Storage : Store at -10°C under inert gas (argon/N₂) in amber glass vials to prevent photodegradation. Avoid incompatible materials (e.g., strong oxidizers) .
Q. What analytical techniques are critical for structural confirmation?
- Primary Methods :
- NMR Spectroscopy : Assign stereochemistry via coupling constants (e.g., J = 6.3–8.6 Hz for tetrahydrofuran protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., MW 252.23 g/mol) using ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s biological activity?
- Experimental Design :
- In Vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Evaluate kinase inhibition (e.g., EGFR, BRAF) via fluorescence polarization or SPR binding assays. Use ATP-competitive inhibitors as benchmarks .
- Data Interpretation : Normalize activity to logP and solubility (e.g., DMSO stock solutions). Address false positives using counter-screens (e.g., luciferase interference assays) .
Q. What strategies resolve contradictions in stability data under varying conditions?
- Stability Analysis :
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C). Compare with analogs (e.g., fluorinated derivatives) .
- pH Sensitivity : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 2–9). Monitor degradation via HPLC-MS .
- Mitigation : Lyophilize hygroscopic batches and use stabilizers (e.g., trehalose) for long-term storage .
Q. How can researchers optimize synthetic routes to address low yields in halogenated analogs?
- Optimization Strategies :
Properties
IUPAC Name |
(2R,3S,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDIVMUMDVEFRG-JKUQZMGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.